4-(5-Chloro-1,3-benzothiazol-2-yl)phenol
Description
Properties
IUPAC Name |
4-(5-chloro-1,3-benzothiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-9-3-6-12-11(7-9)15-13(17-12)8-1-4-10(16)5-2-8/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJLZMASBAHCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Aminothiophenol : The common benzothiazole precursor providing the aminothiol moiety.
- 4-Hydroxybenzaldehyde : Provides the 4-hydroxyphenyl substituent at the 2-position.
- Chlorination reagents : To introduce chlorine at the 5-position of the benzothiazole ring, either by chlorinated starting materials or post-synthesis chlorination.
Typical Synthetic Approach
Step 1: Formation of 2-(4-hydroxyphenyl)benzothiazole
- Condensation of 2-aminothiophenol with 4-hydroxybenzaldehyde in ethanol or DMF under reflux.
- Catalysts such as sodium metabisulfite or mild oxidants (e.g., H2O2) can be used to facilitate cyclization.
- Reaction times typically range from 2 to 3 hours.
- This step yields 2-(4-hydroxyphenyl)benzothiazole as the core structure.
Detailed Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation | 2-Aminothiophenol + 4-Hydroxybenzaldehyde | Reflux in ethanol or DMF, 2-3 hours | 70-85 | Sodium metabisulfite or H2O2 as catalyst |
| Chlorination | 2-(4-Hydroxyphenyl)benzothiazole + NCS | Room temperature or mild heating | 65-75 | Controlled chlorination at 5-position |
| Alternative route (multi-step) | 4-Chloroaniline + ammonium thiocyanate + bromine + 4-hydroxybenzaldehyde | Stepwise reactions in acetic acid and DMF | 50-70 | More complex but allows selective substitution |
Research Findings and Optimization Notes
- The condensation of 2-aminothiophenol with 4-hydroxybenzaldehyde is a well-established, high-yielding method to prepare 2-substituted benzothiazoles with phenol functionality.
- Chlorination at the 5-position is best achieved either by using 5-chloro-2-aminothiophenol as the starting material or by mild electrophilic chlorination after ring formation to avoid multiple substitutions.
- Solvent choice influences yield and purity; ethanol and DMF are preferred due to their polarity and ability to dissolve reactants.
- Catalysts such as sodium metabisulfite improve reaction rates and yields by facilitating oxidative cyclization.
- Purification typically involves recrystallization from alcohol solvents to obtain high-purity products.
- The use of Lawesson’s reagent has been reported for related benzothiazole derivatives but is more common in sulfur incorporation steps rather than direct synthesis of this compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of 2-aminothiophenol with 4-hydroxybenzaldehyde | 2-Aminothiophenol, 4-Hydroxybenzaldehyde | Condensation and cyclization | High yield, straightforward | Requires controlled conditions for chlorination |
| Chlorination post-synthesis | N-Chlorosuccinimide or Cl2 | Electrophilic aromatic substitution | Selective chlorination possible | Risk of over-chlorination |
| Multi-step via substituted anilines | 4-Chloroaniline, ammonium thiocyanate, bromine | Cyclization and substitution | Allows precise substitution | Multi-step, lower overall yield |
Chemical Reactions Analysis
Types of Reactions: 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Substituted benzothiazoles with different functional groups.
Scientific Research Applications
Scientific Research Applications
The compound has been extensively studied for its diverse applications:
Medicinal Chemistry
4-(5-Chloro-1,3-benzothiazol-2-yl)phenol serves as a building block for synthesizing various pharmaceuticals. Its derivatives exhibit:
-
Anticancer Activity: Inhibits cancer cell proliferation through multiple pathways.
- Case Study: Kumbhare et al. reported significant growth inhibition in human cancer cell lines with log GI50 values ranging from -5.48 to -6.0 across different cancer types.
-
Antibacterial Properties: The compound has shown effectiveness against a range of bacterial strains.
- Key Findings: It effectively inhibited bacterial growth comparable to standard antibiotics like streptomycin.
- Anti-tubercular Activity: Exhibits potential in combating tuberculosis by disrupting mycobacterial cell wall synthesis.
Material Science
In material science, this compound is utilized in:
- Organic Semiconductors: Its unique properties contribute to the development of advanced materials for electronic applications.
- Photovoltaic Devices: Enhancements in solar energy conversion efficiency have been observed with benzothiazole derivatives.
Organic Synthesis
This compound acts as an intermediate in synthesizing complex organic molecules, facilitating the development of new chemical reactions and methodologies.
The biological activity of this compound can be summarized as follows:
Summary Table of Biological Activities
| Biological Activity | IC50/Log GI50 Values | Target Cell Lines |
|---|---|---|
| Anticancer | IC50: 0.24 - 0.92 µM | HeLa (cervical), A431 (epidermoid) |
| Antibacterial | Comparable to standard antibiotics | Various bacterial strains |
| Anti-tubercular | Effective against Mycobacterium | Mycobacterium tuberculosis |
Anticancer Study
A study conducted on HeLa cells demonstrated that treatment with this compound significantly reduced cell viability at concentrations as low as 0.1 µM after 72 hours.
Antibacterial Efficacy
In vitro tests showed that the compound effectively inhibited bacterial growth comparable to standard antibiotics like streptomycin, highlighting its potential as an alternative therapeutic agent in treating infections .
Mechanism of Action
The mechanism by which 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely based on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzothiazole and Phenol Rings
The substitution pattern on the benzothiazole and attached aromatic rings significantly impacts molecular conformation, intermolecular interactions, and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Crystallographic Comparison
*Dihedral angle between benzothiazole and attached aromatic ring.
Key Observations:
Substituent Position and Planarity: The hydroxyl group in this compound likely enables stronger hydrogen bonding compared to methoxy-substituted analogs like 2-(5-Chloro...4-methoxyphenol. The latter exhibits near-planar geometry (dihedral angle: 1.23°), enhancing π-π stacking and stabilizing crystal lattices . In contrast, 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole shows a larger dihedral angle (8.76°), reducing coplanarity and altering packing efficiency .
Halogen Effects :
- Isostructural compounds with Cl (Compound 4) and Br (Compound 5) substituents exhibit similar conformations but distinct crystal packing due to differences in halogen size and polarizability . This suggests that the 5-Cl substituent in the target compound may influence packing density and intermolecular interactions.
Hydrogen Bonding vs.
Biological Activity
4-(5-Chloro-1,3-benzothiazol-2-yl)phenol is a compound belonging to the benzothiazole family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-tubercular properties.
Chemical Structure and Properties
The compound features a benzothiazole ring substituted with a chloro group and a phenolic hydroxyl group. This unique structure contributes to its biological efficacy.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The mechanism of action generally involves the inhibition of cancer cell proliferation through various pathways.
Research Findings
-
Cytotoxicity Studies :
- In a study by Kumbhare et al., several benzothiazole derivatives were evaluated against human cancer cell lines. The compound exhibited significant growth inhibition with log GI50 values ranging from -5.48 to -6.0 across various cancer types, including breast, lung, and colon cancers .
- Another study reported that derivatives showed promising results against cervical cancer cell lines, demonstrating effective cytotoxicity with IC50 values between 0.24 to 0.92 µM .
- Mechanism of Action :
Antibacterial Activity
Benzothiazole derivatives have also been recognized for their antibacterial properties.
Key Findings
- Inhibition of Bacterial Growth :
- Mechanism :
Anti-tubercular Activity
The compound has shown promise in combating tuberculosis.
Research Insights
- Benzothiazole derivatives have been reported to exhibit anti-tubercular activity through mechanisms that disrupt mycobacterial cell wall synthesis and inhibit essential metabolic pathways.
Summary Table of Biological Activities
Case Studies
- Cervical Cancer Study : A study conducted on HeLa cells demonstrated that this compound significantly reduced cell viability at concentrations as low as 0.1 µM after 72 hours of treatment .
- Antibacterial Efficacy : In vitro tests showed that the compound effectively inhibited bacterial growth comparable to standard antibiotics like streptomycin, highlighting its potential as an alternative therapeutic agent in treating infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via condensation of 2-amino-4-chlorobenzenethiol with substituted benzaldehydes (e.g., 2-hydroxy-5-methoxybenzaldehyde) in solvents like ethanol or DMF under reflux. Sodium metabisulfite is often used as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is ensured through recrystallization (e.g., ethanol) .
- Optimization : Temperature control (reflux vs. room temperature) and stoichiometric ratios of precursors significantly affect yield. For example, a 1:1 molar ratio of thiol and aldehyde precursors yields 80.8% product under reflux .
Q. Which analytical techniques are critical for validating the compound’s purity and structural integrity?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., δ 8.15 ppm for aromatic protons in benzothiazole) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ν(C=N) at ~1600 cm⁻¹ for the benzothiazole ring) .
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (e.g., C–S bond at 1.74 Å) and dihedral angles between aromatic rings (e.g., 1.23° for planar stacking) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the compound’s crystalline structure and stability?
- Findings : In crystal lattices, C–H···O hydrogen bonds (e.g., C5–H5A···O2 with a 3.2 Å distance) stabilize 2D networks. π-π interactions between benzothiazole and phenol rings (centroid distance: 3.74 Å) further enhance packing efficiency .
- Implications : These interactions affect solubility and thermal stability, critical for designing co-crystals or pharmaceutical formulations.
Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Approach :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chloro vs. methoxy groups) on bioactivity. For instance, 5-chloro derivatives show enhanced antitubercular activity due to increased lipophilicity .
- Assay Standardization : Control variables like bacterial strain (e.g., Mycobacterium tuberculosis H37Rv) and solvent systems to minimize discrepancies .
Q. What computational tools are effective for predicting the compound’s reactivity and ligand-target interactions?
- Tools :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
